molecular formula C7H15O5P B1597171 3-(Diethylphosphono)propanoic acid CAS No. 3095-96-3

3-(Diethylphosphono)propanoic acid

Cat. No. B1597171
CAS RN: 3095-96-3
M. Wt: 210.16 g/mol
InChI Key: YLIOJOOKMJEHJM-UHFFFAOYSA-N
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Description

3-(Diethylphosphono)propanoic acid is a research chemical with the CAS Number: 3095-96-3 . It has a molecular weight of 210.17 and a linear formula of C7H15O5P .


Molecular Structure Analysis

The molecular structure of 3-(Diethylphosphono)propanoic acid is represented by the linear formula C7H15O5P . It has a molecular weight of 210.17 .


Physical And Chemical Properties Analysis

3-(Diethylphosphono)propanoic acid has a molecular weight of 210.165 g/mol . It is stored at ambient temperature .

Scientific Research Applications

Antimalarial Potential

3-(Diethylphosphono)propanoic acid derivatives have been synthesized and evaluated for their antimalarial potential. Alpha-halogenated analogues of 3-(acetylhydroxyamino)propylphosphonic acid were developed from diethyl but-3-enylphosphonate, showing higher in vitro and/or in vivo potency against Plasmodium falciparum and Plasmodium berghei than reference compounds, highlighting their potential as antimalarial agents (Verbrugghen et al., 2010).

Corrosion Inhibition

Studies have found that α-aminophosphonates, including compounds derived from diethyl phosphonate, are effective corrosion inhibitors for mild steel in hydrochloric acid. These inhibitors act as mixed-type inhibitors, predominantly functioning as cathodic inhibitors. Their adsorption on the metallic surface was confirmed by various techniques, indicating their significant potential in industrial pickling processes (Gupta et al., 2017).

Synthetic Applications

The compound N-Protected(S)-ethyl-2-amino-3-(diethylphosphono)propanoate has been synthesized as a key intermediate for preparing L-2-amino-3-phosphonopropionic acid. This showcases an enantioselective synthetic approach that could be crucial for developing phosphorus-containing compounds with potential applications in pharmaceuticals and agrochemicals (Ha, 2013).

Material Science

In material science, diethyl vinylphosphonate has been polymerized into high-molecular-weight polymers using rare earth metal-initiated group transfer polymerization. This process yields polymers with precise molecular weight and low polydispersity, opening avenues for creating materials with specific properties, including thermosensitive behavior (Salzinger et al., 2011).

Environmental Studies

The photodegradation of phosphonates, including diethylphosphono derivatives, in water has been studied to understand their environmental fate. Phosphonates are difficult to degrade but undergo UV light conversion, which is enhanced in the presence of iron. This research is significant for assessing the environmental impact of phosphonate use in various industries (Lesueur et al., 2005).

properties

IUPAC Name

3-diethoxyphosphorylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15O5P/c1-3-11-13(10,12-4-2)6-5-7(8)9/h3-6H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLIOJOOKMJEHJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CCC(=O)O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50378680
Record name 3-(Diethylphosphono)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Diethylphosphono)propanoic acid

CAS RN

3095-96-3
Record name 3-(Diethylphosphono)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

40.3 mmol of benzyl 3-diethylphosphonopropionate (12.1 g) are dissolved in 100 ml of ethanol, and 2 g of catalyst (5% Pd/C) are added. After stirring under an H2 atmosphere for 4 h, the active carbon is filtered off, and the solvent is distilled out. The product results as a colourless oil which slowly solidifies to a colourless solid at room temperature. The product is slightly contaminated with ethyl 3-diethylphosphono-propionate which, where appropriate, can be transferred into the organic phase by shaking several times with water and hexane, and be removed.
Quantity
12.1 g
Type
reactant
Reaction Step One
Quantity
100 mL
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solvent
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[Compound]
Name
catalyst
Quantity
2 g
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
JR Saltmarsh, AE Boyd, OP Rodriguez, Z Radić… - Bioorganic & medicinal …, 2000 - Elsevier
Six organophosphorus compounds linked to fluorophore groups were prepared in an effort to selectively modify the active site of acetylcholinesterase and deliver probes to the gorge …
Number of citations: 13 www.sciencedirect.com
N Chordia, D Bhayal, P Hardia - International Journal of …, 2020 - inderscienceonline.com
Leishmania donovani is a protozoan parasite which causes very lethal disease called as visceral leishmaniasis. It is the second killer parasitic disease after malaria. It is transmitted by …
Number of citations: 2 www.inderscienceonline.com
ED Smolensky, HYE Park, TS Berquó… - Contrast media & …, 2011 - Wiley Online Library
Hydrophobic magnetite nanoparticles synthesized from thermal decomposition of iron salts must be rendered hydrophilic for their application as MRI contrast agents. This process …
Number of citations: 162 onlinelibrary.wiley.com

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